molecular formula C22H23N3O3S B2687055 4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958710-07-1

4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2687055
CAS RN: 958710-07-1
M. Wt: 409.5
InChI Key: ZDPCUTSCKYQOEQ-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality 4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds, including those similar to 4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, has led to the development of various derivatives with potential applications in medicinal chemistry and agriculture. For instance, thiophenylhydrazonoacetates have been synthesized and investigated for their reactivity towards nitrogen nucleophiles, yielding derivatives such as pyrazole and isoxazole, which are crucial in the synthesis of compounds with antifungal and antibacterial properties (Mohareb et al., 2004).

Antiviral and Antimicrobial Activity

The synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable antiavian influenza virus activity. These compounds, upon screening, revealed significant antiviral activities against bird flu influenza (H5N1), indicating potential for the development of new antiviral drugs (Hebishy et al., 2020). Similarly, pyrazole derivatives have been studied for their growth-inhibiting effects on phytopathogenic fungi, showcasing differences in sensitivity among various fungi and indicating a potential application in agricultural pest management (Vicentini et al., 2007).

Antiallergic Compounds

Research into 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their derivatives synthesized from various precursors has revealed substantial antiallergic activity. These compounds have shown potential as more potent alternatives to existing antiallergic medications, with some derivatives being explored in clinical studies for their efficacy and safety profile (Nohara et al., 1985).

Antibacterial Agents

A novel class of antibacterial agents, incorporating 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, has been designed and synthesized. These compounds have exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting their potential in addressing bacterial resistance issues (Palkar et al., 2017).

properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14(2)28-17-10-8-16(9-11-17)22(26)23-21-18-12-29(27)13-19(18)24-25(21)20-7-5-4-6-15(20)3/h4-11,14H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPCUTSCKYQOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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